![molecular formula C18H20N4O4 B5645377 (1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645377.png)
(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis AnalysisThe synthesis of related bicyclic and tricyclic compounds typically involves ring opening and closure reactions, as seen in the synthesis of novel compounds through interactions between different moieties (e.g., 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole) (Halim & Ibrahim, 2022). This approach is indicative of the complex synthetic pathways that could be employed in the synthesis of "(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane."
Molecular Structure Analysis
Molecular structure analysis, particularly through spectral data and theoretical calculations, plays a crucial role in confirming the structure of synthesized compounds. Techniques such as NBO analysis and electronic absorption spectra are used to understand the reactivity and stability of compounds, providing insights into their molecular structure (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The compound's chemical reactivity and interactions can be highlighted through studies on related structures, demonstrating nucleophilic attack potentials and thermodynamic stability (Halim & Ibrahim, 2022). These properties are essential for understanding the compound's behavior in various chemical environments.
Physical Properties Analysis
Physical properties, including thermodynamic parameters and spectroscopic characteristics, are key to comprehending the practical applications and handling of the compound. Theoretical and experimental determinations of chemical shifts, vibrational wavenumber values, and hyperpolarizability offer a comprehensive view of the compound's physical nature (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity towards nucleophilic attack and stability under various conditions, can be inferred from detailed studies on related compounds. Computational methods provide insight into the electronic structure and potential reactivity sites, crucial for understanding its chemical behavior (Halim & Ibrahim, 2022).
properties
IUPAC Name |
(5-methoxyfuran-2-yl)-[(1S,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-25-16-5-4-15(26-16)18(24)22-10-12-2-3-13(22)11-21(9-12)17(23)14-8-19-6-7-20-14/h4-8,12-13H,2-3,9-11H2,1H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFDHLJEVGIHKL-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CC3CCC2CN(C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(O1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.